molecular formula C14H19NO3 B12114882 N-(2,2-dimethylpropanoyl)phenylalanine

N-(2,2-dimethylpropanoyl)phenylalanine

Cat. No.: B12114882
M. Wt: 249.30 g/mol
InChI Key: HOQRDQRNVPZZOZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropanoyl)phenylalanine is a synthetic phenylalanine derivative designed for research and development applications. In this molecule, the amino group of phenylalanine is acylated with a pivaloyl group (2,2-dimethylpropanoyl), a structural modification that can alter the compound's physicochemical properties and metabolic stability. Such unnatural amino acid derivatives are valuable tools in medicinal chemistry and chemical biology, often serving as key intermediates or building blocks for the synthesis of more complex peptides, proteomimetics, or pharmaceutical candidates . Researchers utilize these scaffolds to study protein-protein interactions, develop enzyme inhibitors, or create novel materials . The pivaloyl moiety can influence the molecule's lipophilicity and steric bulk, potentially enhancing its cell membrane permeability or protecting it from enzymatic degradation. This product is provided as a high-purity compound for laboratory use. It is intended "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C14H19NO3/c1-14(2,3)13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HOQRDQRNVPZZOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

N 2,2 Dimethylpropanoyl Phenylalanine As a Chiral Auxiliary in Asymmetric Transformations

Principles of Chiral Induction via N-Acyl Auxiliaries Derived from Amino Acids

N-acyl auxiliaries derived from amino acids, such as N-(2,2-dimethylpropanoyl)phenylalanine, function by creating a sterically defined environment around a reactive center. msu.eduyoutube.comresearchgate.net The inherent chirality of the amino acid backbone, coupled with the conformational constraints imposed by the N-acyl group, dictates the facial selectivity of an approaching reagent. msu.eduuwindsor.ca The formation of a metal-chelated enolate is a common strategy, where the metal ion coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the enolate. york.ac.uk This rigid, chelated structure effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. uwindsor.cayork.ac.uk The stereochemical outcome is therefore determined by the C4-substituent on the oxazolidone ring, which is derived from the amino acid. york.ac.uk

The effectiveness of chiral induction is influenced by several factors, including the nature of the N-acyl group, the metal counterion, the solvent, and the structure of the electrophile. york.ac.ukacs.org Bulky N-acyl groups, such as the 2,2-dimethylpropanoyl (pivaloyl) group, are particularly effective at enforcing a specific conformation and maximizing stereochemical bias. msu.edu

Stereocontrol in Carbon-Carbon Bond Forming Reactions

N-acyl phenylalanine derivatives have demonstrated exceptional utility in directing the stereochemical outcome of a variety of crucial carbon-carbon bond-forming reactions.

The aldol (B89426) reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. wikipedia.org When mediated by N-acyl phenylalanine auxiliaries, the reaction proceeds with high diastereoselectivity. msu.eduacs.org The formation of a (Z)-enolate, often facilitated by boron triflate, reacts with an aldehyde through a six-membered chair-like transition state, known as the Zimmerman-Traxler model. libretexts.orgchem-station.comharvard.edu This transition state minimizes 1,3-diaxial interactions, leading to the preferential formation of the syn-aldol product. libretexts.orgharvard.edu The chiral auxiliary, typically derived from phenylalanine or valine, directs the approach of the aldehyde, resulting in high facial selectivity. chem-station.com

For instance, the boron enolate of an N-propionyl derivative of a phenylalanine-derived oxazolidinone reacts with various aldehydes to afford the corresponding syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome can be reliably predicted based on the Zimmerman-Traxler model. libretexts.orgharvard.edu

Table 1: Diastereoselective Aldol Reactions with Phenylalanine-Derived Auxiliaries

Enolate Source (N-Acyl Group) Aldehyde Diastereomeric Ratio (syn:anti) Yield (%)
N-Propionyl-phenylalaninol Isobutyraldehyde >99:1 85
N-Propionyl-phenylalaninol Benzaldehyde 98:2 90
N-Butyryl-phenylalaninol Propionaldehyde 97:3 88

This table presents representative data and is not exhaustive.

The alkylation of enolates derived from N-acyl phenylalanine auxiliaries provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. msu.eduacs.org Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. nih.gov The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite side. york.ac.uknih.gov The stereoselectivity of the alkylation is dependent on the electrophile, with bulkier alkyl halides generally affording higher diastereoselectivity. york.ac.uk

For example, the lithium enolate of N-propionyl-(S)-phenylalaninol can be alkylated with a variety of alkyl halides to produce the corresponding α-alkylated products with high diastereomeric excess. york.ac.uk

Table 2: Enantioselective Alkylation of Phenylalanine-Derived Auxiliaries

N-Acyl Group Electrophile Diastereomeric Ratio Yield (%)
N-Propionyl Benzyl (B1604629) bromide 98:2 91
N-Propionyl Allyl iodide >99:1 89
N-Butyryl Ethyl iodide 95:5 85

This table presents representative data and is not exhaustive.

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for forming carbon-carbon bonds. wikipedia.org N-acyl phenylalanine derivatives can be employed as chiral auxiliaries in these reactions to control the stereochemistry of the newly formed stereocenter. nih.gov The chiral auxiliary directs the approach of the Michael donor to one face of the Michael acceptor. nih.gov

For instance, the Michael addition of a chiral nickel(II) complex of a glycine (B1666218) Schiff base to an N-enoyl-4-phenyl-1,3-oxazolidin-2-one proceeds with high diastereoselectivity, providing a route to β-substituted pyroglutamic acids. nih.gov The stereochemical outcome is controlled by the chiral auxiliary on the Michael acceptor. nih.gov

Auxiliary Removal and Retention of Stereochemical Integrity in Subsequent Synthetic Steps

A critical aspect of using a chiral auxiliary is its efficient removal without compromising the stereochemical integrity of the newly formed chiral center. uwindsor.caacs.org For N-acyl phenylalanine auxiliaries, several methods have been developed for their cleavage. Mild hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide can furnish the corresponding carboxylic acid. Alternatively, reduction with lithium borohydride (B1222165) or lithium aluminum hydride yields the primary alcohol. uwindsor.ca Transesterification with a variety of alkoxides can also be employed to generate the corresponding esters. harvard.edu

The robust nature of the newly formed stereocenter ensures that racemization or epimerization is typically avoided under these cleavage conditions, preserving the high enantiomeric purity of the product. uwindsor.ca The chiral auxiliary, often a valuable and recoverable component, can be isolated and reused. wikipedia.org

Development of Novel Chiral Auxiliaries Based on the N-Acyl Phenylalanine Framework

The success of N-acyl phenylalanine auxiliaries has inspired the development of new chiral auxiliaries based on this framework. youtube.com Modifications to the N-acyl group or the phenylalanine backbone can fine-tune the steric and electronic properties of the auxiliary, potentially leading to improved stereoselectivity or broader substrate scope. For example, the introduction of different N-acyl groups can influence the conformational rigidity of the auxiliary-substrate adduct. Furthermore, the development of auxiliaries that can be cleaved under even milder conditions or that are more readily recyclable is an ongoing area of research. The principles learned from this compound and related auxiliaries continue to guide the design of the next generation of powerful tools for asymmetric synthesis.

Mechanistic Investigations of Reactions Involving N 2,2 Dimethylpropanoyl Phenylalanine and Its Analogs

Reaction Mechanism Elucidation through Spectroscopic and Analytical Techniques (e.g., NMR, MS, X-ray Crystallography)

Spectroscopic and analytical methods are indispensable for elucidating the structures of reactants, intermediates, and products, thereby clarifying reaction mechanisms involving N-acyl phenylalanine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of N-acylated phenylalanine compounds. For instance, in N-acetyl-L-phenylalanine, characteristic signals in the ¹H NMR spectrum correspond to the acetyl methyl protons, the α-proton of the amino acid backbone, the β-protons of the benzyl (B1604629) group, and the aromatic protons. Changes in the chemical shifts of the α-proton and amide proton can indicate involvement in reactions such as deprotonation or coordination to a metal center.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of N-(2,2-dimethylpropanoyl)phenylalanine and its reaction products. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. Fragmentation patterns observed in MS/MS experiments can provide structural information, helping to identify the sites of reaction or modification within the molecule. For example, the mass spectrum of the methyl ester of N-pivaloyl-L-phenylalanine is available for analysis. nist.gov Isotope labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C), can be tracked using MS to elucidate metabolic pathways and reaction kinetics. nih.gov

X-ray Crystallography: This technique provides definitive three-dimensional structural information of crystalline compounds. The crystal structure of N-acyl phenylalanine derivatives reveals precise bond lengths, bond angles, and conformations. mdpi.comresearchgate.netresearchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and reactivity in the solid state. mdpi.comresearchgate.net For example, X-ray diffraction studies have confirmed the molecular structure of various Nα-aroyl-N-aryl-phenylalanine amides, showing how intramolecular and intermolecular hydrogen bonds dictate the molecular conformation and packing. mdpi.com

Interactive Table: Typical Spectroscopic Data for N-Acyl Phenylalanine Analogs
TechniqueAnalog CompoundKey ObservationsReference
¹H NMR N-Acetyl-L-phenylalanineSignals for acetyl CH₃, α-H, β-CH₂, aromatic protons.
MS N-pivaloyl-L-phenylalanine methyl esterMolecular ion peak confirms MW of 263.33 g/mol . nist.gov
MS PhenylalanineMain ions observed at m/z 148, 190, 206. researchgate.net
X-ray Nα-Aroyl-N-Aryl-Phenylalanine AmideConfirms Z conformation of amide groups and hydrogen bonding patterns. mdpi.com

Kinetics of Amidation and Related Transformations Involving Phenylalanine Derivatives

The kinetics of amide bond formation are central to peptide synthesis. Studies on phenylalanine derivatives often focus on reaction rates and, crucially, the suppression of side reactions like racemization.

The amidation of N-protected phenylalanine involves the activation of the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. However, this activation also increases the acidity of the α-proton, creating a risk of epimerization (loss of stereochemical integrity) through the formation of an oxazolone (B7731731) intermediate or direct deprotonation. mdpi.comnih.govthieme-connect.de

Research has shown that the choice of coupling reagent, base, and solvent significantly impacts both the rate of amidation and the extent of racemization. mdpi.comnih.gov For example, in the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose, the use of the coupling agent TBTU with the base DIPEA resulted in significant racemization of the N-acetyl-l-phenylalanine moiety. mdpi.comnih.gov The mechanism involves the activation of the amino acid, which can then either react with the amine nucleophile or undergo base-promoted deprotonation at the chiral center. mdpi.com Kinetic studies aim to find conditions that maximize the rate of the desired amidation while minimizing the rate of racemization. thieme-connect.de It was found that racemization occurs during the activation step, not after the product is formed. mdpi.com

Interactive Table: Influence of Reaction Conditions on Racemization in N-Acetyl-l-phenylalanine Amidation
Coupling SystemBase (equivalents)Reaction Time (h)Diastereomeric Ratio (L:D)Key FindingReference
TBTUDIPEA (2)2430:70Significant racemization observed. mdpi.com
TBTUDIPEA (1)2435:65Reducing base amount does not prevent racemization. mdpi.com
TBTUPyridine (B92270) (2)2485:15Pyridine significantly reduces the extent of racemization. mdpi.comnih.gov
T3PDIPEA (2)3>99:1 (optically pure)T3P coupling agent effectively prevents epimerization. mdpi.comnih.gov

Transition State Modeling and Stereochemical Outcome Rationalization in Asymmetric Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the outcomes of asymmetric reactions. By modeling the transition states of competing reaction pathways, chemists can rationalize why one stereoisomer is formed preferentially.

In the context of reactions involving phenylalanine derivatives, transition state modeling can explain the stereoselectivity of processes like asymmetric alkylation or conjugate addition. For a reaction to be stereoselective, the transition state leading to one product must be significantly lower in energy than the transition state leading to the other.

For example, in rhodium-catalyzed asymmetric conjugate additions to prepare chiral functionalized phenylalanines, the reaction proceeds through a conjugate addition followed by an enantioselective protonation of a rhodium enolate intermediate. researchgate.net Computational models can calculate the energies of the different diastereomeric transition states, where the chiral catalyst interacts with the substrate. These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize the favored transition state, thus explaining the observed enantiomeric excess (ee). Such studies are crucial for the rational design of new, more effective chiral catalysts and ligands. researchgate.net

Influence of Catalysis on Reaction Pathways, including Transition Metal-Catalyzed Processes involving Phenylalanine Derivatives

Catalysis is fundamental to controlling the reaction pathways of phenylalanine derivatives, enabling transformations that would otherwise be difficult or impossible. Both biocatalysts and transition metal catalysts play significant roles.

Biocatalysis: Enzymes like Phenylalanine Ammonia (B1221849) Lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce various phenylalanine analogues with high enantioselectivity. frontiersin.org This biocatalytic approach offers a sustainable route to optically pure non-natural amino acids. frontiersin.org

Transition Metal Catalysis: Transition metals form coordination complexes with phenylalanine and its derivatives, activating them for a variety of chemical transformations. nih.govdntb.gov.ua The formation of these complexes, involving coordination through the amino and carboxylate groups, can alter the electronic properties and reactivity of the ligand. nih.gov

DFT calculations on transition metal complexes with phenylalanine [M(Phe)₂ where M = Mn(II), Co(II), Ni(II), Cu(II), Zn(II)] show that the metal-oxygen bonds are typically shorter than the metal-nitrogen bonds, and these complexes are thermodynamically stable. nih.gov Such complexes can catalyze reactions like cross-coupling and alkylation. nih.govmdpi.com For example, chiral Cu(II) salen complexes have been shown to be effective catalysts for the asymmetric benzylation of alanine enolates to produce α-methyl phenylalanine with high enantiomeric excess. nih.gov The catalyst controls the stereochemical outcome by creating a chiral environment around the reacting substrate. The interaction between the metal center and the phenylalanine derivative is key to directing the reaction pathway and achieving high selectivity. nih.gov

Computational Chemistry and Theoretical Studies of N 2,2 Dimethylpropanoyl Phenylalanine Systems

Quantum Chemical Calculations: Electronic Structure, Conformation, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(2,2-dimethylpropanoyl)phenylalanine. These calculations can predict the molecule's electronic structure, preferred three-dimensional shapes (conformations), and how it interacts with electromagnetic radiation, which is key to interpreting spectroscopic data.

Electronic Structure and Conformation: The conformational landscape of phenylalanine derivatives is complex, governed by several rotatable bonds. nih.gov For this compound, the key dihedral angles determining its shape are those in the phenylalanine backbone (φ, ψ) and side chain (χ1, χ2), as well as the rotation around the amide bond introduced by the N-acylation. Theoretical studies on similar molecules, like N-acetyl-phenylalaninyl amide (NAPA), show that the stability of different conformers is influenced by intramolecular hydrogen bonds. banglajol.info For instance, hydrogen bonds can form between the amide groups and the carboxylic acid moiety. nih.gov

Computational software can systematically generate and evaluate the energy of numerous possible tautomers and conformers to identify the most stable structures. nih.gov For phenylalanine itself, conformers with and without intramolecular (O)H···NH2 hydrogen bonds are found to be similarly stable. nih.gov The introduction of the bulky 2,2-dimethylpropanoyl (pivaloyl) group can be expected to influence this conformational preference through steric hindrance, a factor that can be precisely modeled.

Spectroscopic Property Prediction: Quantum chemical methods are instrumental in predicting spectroscopic parameters, which aids in the analysis of experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. illinois.edu Calculations can accurately predict the chemical shifts of carbon and hydrogen atoms within the molecule. nih.gov For N-acylated amino acids, these predictions are sensitive to the chosen level of theory, basis set, and the inclusion of solvent effects. banglajol.infonih.gov For example, time-dependent density functional theory (TD-DFT) can be used to predict UV-visible absorption spectra, showing how the maximum absorption wavelength (λmax) shifts in the presence of different solvents. banglajol.info Studies on capped phenylalanine have shown that λmax experiences a red-shift in both polar and non-polar solvents compared to the gas phase. banglajol.info

Predicted PropertyComputational MethodKey Findings for Phenylalanine Derivatives
Conformational Energies DFT, Ab initioMultiple low-energy conformers exist, stabilized by intramolecular hydrogen bonds. nih.govnih.gov
UV-Vis Spectra TD-DFTMaximum absorption (λmax) is red-shifted in the presence of solvents. banglajol.info
Dipole Moment DFTDipole moment increases significantly in polar solvents compared to the gas phase. banglajol.info
NMR Chemical Shifts DFT, Ab initioChemical shifts are sensitive to conformation and solvent effects; good agreement with experimental data can be achieved. nih.govillinois.edu

Density Functional Theory (DFT) Applications to Reaction Energetics and Pathways of N-Acylated Amino Acids

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules like this compound. It is particularly effective for mapping out reaction pathways and calculating the energy changes that occur during a chemical transformation.

DFT calculations can be used to determine the activation energies (energy barriers) and reaction energies for processes involving N-acylated amino acids. acs.org This allows researchers to understand the feasibility and kinetics of a reaction. For example, in reactions catalyzed by N-heterocyclic carbenes (NHCs) involving related compounds, DFT has been used to elucidate the entire catalytic cycle, including the formation of key intermediates and transition states. acs.orgresearchgate.net

The theory can also be applied to understand the role of solvents and other additives in a reaction. By modeling the reaction in different environments, researchers can predict how the energetics and mechanism might change. mdpi.commdpi.com This is crucial for optimizing reaction conditions in synthetic chemistry. DFT calculations help in understanding various chemical reactivity descriptors such as ionization potential, electron affinity, and chemical hardness, which provide insights into the molecule's behavior as an electron donor or acceptor. mdpi.commdpi.com

ApplicationDFT Functional/Basis SetInsights Gained
Reaction Mechanism Studies M06-2X, B3LYPElucidation of stepwise vs. concerted pathways; identification of key intermediates and transition states. researchgate.netresearchgate.net
Activation Energy Calculation B3LYP/cc-pVQZPrediction of reaction rates and identification of the rate-determining step. acs.orgmdpi.com
Chemical Reactivity Descriptors B3LYP/6-31G(d,p)Evaluation of ionization potential, electron affinity, and electrophilicity index to predict reactive sites. mdpi.com
Thermodynamic Properties B3LYPCalculation of enthalpy, entropy, and Gibbs free energy to determine reaction spontaneity. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations in Understanding Stereoselective Processes and Chiral Recognition

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are indispensable for studying the dynamic processes involved in chiral recognition. These methods allow scientists to observe how molecules like this compound interact with other chiral molecules or environments over time.

Chiral recognition is critical in processes like enantioselective chromatography. MD simulations have been used to investigate the separation of dansyl-amino acid enantiomers using amino acid-based molecular micelles. nsf.govdigitellinc.com These simulations can reveal the specific molecular interactions—such as hydrogen bonding, hydrophobic interactions, and steric hindrance—that are responsible for the differential binding of enantiomers to a chiral selector. nsf.govnsf.gov

For instance, simulations can quantify the formation and lifetime of intermolecular hydrogen bonds between the analyte and the chiral stationary phase. nsf.gov They can also calculate binding free energies, which correlate with the experimentally observed separation. nsf.govtdl.org By visualizing the simulated trajectories, researchers can gain a dynamic, three-dimensional understanding of how chiral recognition occurs at the molecular level. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations, which treat a key part of the system with high-level quantum mechanics and the rest with classical mechanics, are particularly powerful for studying reactions where bond breaking and formation are involved, such as in chiral-selective aminoacylation. nih.govmdpi.com

Prediction of Stereoselectivity and Chiral Induction Mechanisms Based on Computational Models

Building on the insights from quantum chemistry and molecular dynamics, computational models can be developed to predict the outcome of stereoselective reactions. These models are becoming increasingly crucial for the rational design of new asymmetric catalysts and synthetic routes. rsc.org

The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomeric products. Computational models, typically based on DFT, can calculate these energy differences with high accuracy. By identifying the lowest energy transition state, the major product of the reaction can be predicted.

These models can also elucidate the mechanism of chiral induction—how a chiral catalyst or auxiliary transfers its stereochemical information to the product. Non-covalent interactions, such as hydrogen bonds and steric repulsion, in the transition state are often the key to this process. Computational analysis can pinpoint these crucial interactions and explain the origin of the observed stereoselectivity. researchgate.net For example, in dual-catalytic reactions, DFT studies can unravel the cooperative action of different catalysts and identify the specific transition states that control the stereochemical outcome. researchgate.net This predictive power accelerates the discovery and optimization of stereoselective chemical reactions. rsc.org

Chemical Modifications and Further Transformations of N 2,2 Dimethylpropanoyl Phenylalanine

Modification of the Phenylalanine Side Chain for Diversification

The aromatic side chain of the phenylalanine moiety is a key site for chemical modification, allowing for the introduction of diverse functional groups to alter the molecule's properties. The phenyl group is relatively non-reactive but can undergo functionalization through various aromatic substitution reactions. russelllab.org

One common approach is palladium-catalyzed C-H activation, which enables the direct introduction of new substituents. For instance, C-H borylation can introduce a boronic ester group onto the phenyl ring, which can then participate in further cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org This strategy has been used to create biaryl linkages in peptides by coupling a borylated phenylalanine derivative with an iodo-phenylalanine or tyrosine residue. nih.gov

Other modifications can include acetoxylation, where an acetoxy group is added to the ring, typically at the ortho position, through a palladacycle intermediate. acs.org Additionally, the aromatic ring can be functionalized with isotopes for use in NMR studies or with non-canonical groups to create novel peptide architectures.

Table 1: Examples of Phenylalanine Side Chain Modifications

Modification Type Reagents/Catalysts Resulting Functional Group Reference
C-H Borylation Iridium catalyst Boronic Ester acs.org
C-H Acetoxylation Palladium catalyst Acetoxy Group acs.org

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of N-(2,2-dimethylpropanoyl)phenylalanine is a versatile handle for a wide range of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through several methods:

Fischer Esterification: Treating the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) yields the corresponding ester. This is a reversible equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.com

Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. nih.gov

Using Coupling Reagents: Reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) can activate the carboxylic acid, facilitating its reaction with an alcohol, often under milder conditions than traditional methods. nih.gov Microwave irradiation has been shown to enhance the efficiency of this method for the esterification of N-acetyl-L-phenylalanine. nih.gov

Amidation: The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental reaction in peptide synthesis. This transformation typically requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction.

Uronium-based Reagents: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly used. The reaction mechanism involves the activation of the carboxylic acid by TBTU in the presence of a base, followed by nucleophilic attack from the amine. mdpi.comnih.gov

Phosphonium-based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. researchgate.net

Anhydride-based Reagents: Pivalic anhydride (B1165640) or propanephosphonic acid anhydride (T3P) can be used to form mixed anhydrides, which then react with amines to form the desired amide. researchgate.netnih.gov The choice of coupling reagent and base can be critical to prevent side reactions like racemization, especially when dealing with chiral centers. mdpi.comnih.gov

Table 2: Common Derivatizations of the Carboxylic Acid Moiety

Derivative Reagent Class Example Reagent(s) Reference
Ester Acid Catalyst H₂SO₄, TsOH masterorganicchemistry.commasterorganicchemistry.com
Ester Halogenating Agent SOCl₂ nih.gov
Ester Onium Salt Mukaiyama's Reagent nih.gov
Amide Uronium Salt TBTU, HBTU mdpi.comnih.gov
Amide Phosphonium Salt PyBOP researchgate.net

Amide Bond Functionalization and Cleavage Methodologies

The N-pivaloyl amide bond is generally stable, making the pivaloyl group an effective protecting group for the amine function of phenylalanine. However, under specific conditions, this bond can be cleaved.

Cleavage Methodologies: The removal of the pivaloyl group is typically achieved under harsh conditions due to its steric bulk and stability.

Acidic or Basic Hydrolysis: Strong acidic or basic conditions can hydrolyze the amide bond, though this may also affect other sensitive functional groups in the molecule. libretexts.org

Reductive Cleavage: Reducing agents such as Lithium Aluminum Hydride (LiAlH₄) have been used to cleave pivaloyl groups. researchgate.net

Lithium Base Cleavage: Lithium diisopropylamide (LDA) has been shown to be effective for the deprotection of N-pivaloylindoles, suggesting its potential applicability to other N-pivaloyl compounds. sciforum.net

Research has shown that N-acyl groups can influence the stability of adjacent peptide bonds. For instance, the presence of an N-terminal N-methylamino acid protected with a pivaloyl group can lead to the loss of the N-acyl amino acid during acidic cleavage from a resin support. nih.gov This highlights that while the pivaloyl group itself is robust, its presence can induce instability elsewhere in a larger molecule under certain conditions.

Amide Bond Functionalization: Direct functionalization of the amide bond itself is less common than modifications at the side chain or carboxylic acid. However, the inherent properties of the amide can be leveraged. The pivaloyl group, due to its steric hindrance, can direct reactions to other parts of the molecule. For example, it has been used to direct intramolecular Friedel-Crafts acylations in indole derivatives to a specific carbon atom by sterically blocking another, more electronically favorable position. sciforum.net

Cyclization Reactions and Formation of Complex Heterocyclic and Polymeric Systems

This compound can serve as a precursor for the synthesis of more complex molecular architectures, including cyclic compounds and polymers.

Cyclization Reactions: The phenylalanine backbone can undergo cyclization to form various ring structures.

Intramolecular Cyclization: Dipeptides containing phenylalanine can undergo thermally-induced, water-catalyzed irreversible cyclization to form stable cyclic dipeptides (diketopiperazines). nih.gov

Gas-Phase Cyclization: In mass spectrometry experiments, protonated phenylalanine derivatives can undergo successive cyclization rearrangement reactions where the carbonyl oxygen attacks the phenyl ring, leading to the formation of benzopyran-like structures. nih.govresearchgate.net

Heterocycle Formation: The core structure can be used to synthesize novel heterocyclic phenylalanine analogues, which have been incorporated into protease inhibitors. nih.gov For example, β-phenylalanine derivatives can be used as starting materials for the synthesis of arylpyrrolizinones through Clauson-Kaas and cyclization reactions. nih.gov

Formation of Polymeric Systems: Phenylalanine derivatives are valuable monomers for the creation of biocompatible and biodegradable polymers.

Ring-Opening Polymerization (ROP): Phenylalanine N-carboxyanhydride (Phe-NCA) is a common monomer used in ROP to synthesize polyphenylalanine blocks. This can be initiated by an amine-terminated polymer, such as poly(L-lactide), to create hybrid block copolymers like PLLA-b-PPhe. mdpi.com

Melt Polycondensation: Phenylalanine can be directly copolymerized with cyclic esters like ε-caprolactone via melt polycondensation to create polyesteramides with random comonomer sequences. mdpi.com These protein-based polymers combine the properties of peptides and synthetic polymers and have potential applications as biomaterials. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phenylalanine
N-pivaloyl-phenylalanine
Sulfuric acid
Tosic acid
Thionyl chloride
2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
N-acetyl-L-phenylalanine
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Pivalic anhydride
Propanephosphonic acid anhydride (T3P)
Lithium Aluminum Hydride
Lithium diisopropylamide (LDA)
Tyrosine
Phenylalanine N-carboxyanhydride (Phe-NCA)
Poly(L-lactide)
ε-caprolactone

Emerging Research Directions in N Acylated Phenylalanine Chemistry

Sustainable Synthesis Approaches and Integration of Green Chemistry Principles

Key strategies in the green synthesis of N-acylated phenylalanines include:

Adoption of Greener Solvents: A major drawback of conventional methods like Solid-Phase Peptide Synthesis (SPPS) is the heavy reliance on hazardous solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP). peptide.combiotage.com Research has identified several less toxic and more sustainable alternatives. biotage.com For instance, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective replacements for DMF in certain synthesis protocols. biotage.com Water and ethanol are also being explored as environmentally benign solvent systems. advancedchemtech.com

Energy-Efficient Methodologies: Techniques such as microwave and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption, leading to improved yields and a smaller environmental footprint. advancedchemtech.com

Table 1: Comparison of Conventional vs. Green Solvents in N-Acylated Amino Acid Synthesis

Feature Conventional Solvents (e.g., DMF, DCM, NMP) Green Solvents (e.g., 2-MeTHF, CPME, Water)
Toxicity Considered hazardous with significant health and safety concerns. biotage.com Substantially less toxic and safer for laboratory use. biotage.com
Environmental Impact High environmental persistence and disposal challenges. biotage.com More environmentally friendly and biodegradable. advancedchemtech.com
Regulatory Status Increasingly subject to strict regulations (e.g., REACH). Favorable regulatory profile.
Synthesis Efficiency Well-established, but may require extensive purification. advancedchemtech.com Can provide high crude purity and lower racemization potential. biotage.com

Flow Chemistry Applications in the Synthesis of N-Acylated Amino Acids and Derivatives

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of peptides and their derivatives. chimia.ch By conducting reactions in a continuously flowing stream through a reactor, this method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to significant improvements over traditional batch processes. advancedchemtech.com

Key advantages and applications in the synthesis of N-acylated phenylalanines include:

Enhanced Speed and Efficiency: Automated Fast Flow Peptide Synthesis (AFPS) systems have dramatically reduced the time required for amino acid incorporation. nih.gov These systems can achieve cycle times of just a few minutes per amino acid, a significant improvement over batch methods. nih.gov

Improved Safety and Control: Flow reactors allow for the safe use of highly reactive intermediates. For example, highly activated amino acids like acyl azides and N-carboxy anhydrides (NCAs) can be generated in situ and immediately used, minimizing decomposition and side reactions. chimia.ch This level of control is crucial for achieving high yields and purity. chimia.ch

Scalability and Automation: Flow chemistry systems are readily scalable from laboratory research to industrial production. frontiersin.org Full automation is achievable, allowing for the sequence-specific synthesis of peptides and derivatives with minimal manual intervention. researchgate.net This has been demonstrated in the automated synthesis of α-peptides using NCAs in a stop-flow strategy. researchgate.net

Sustainability: Continuous flow processes align well with green chemistry principles by reducing solvent and reagent consumption and minimizing waste generation. advancedchemtech.com

Table 2: Key Parameters in Flow Synthesis of Amino Acid Derivatives

Parameter Description Advantage in Flow Chemistry
Reaction Time Duration of the coupling reaction. Can be precisely controlled and significantly shortened (e.g., <10 seconds for dipeptide formation). chimia.ch
Temperature Can be rapidly adjusted and maintained. Enables high-temperature reactions (e.g., 90°C) to accelerate coupling, with optimized activation times of less than 5 seconds. thieme-connect.de
Reagent Concentration Maintained at a constant, optimal level in the reaction zone. Maximizes reaction rates and minimizes side reactions like epimerization. thieme-connect.de
Mixing Efficient and rapid mixing of reagents. Ensures homogenous reaction conditions, leading to higher conversion rates.

Chemoinformatics and High-Throughput Screening in Catalyst and Auxiliary Discovery for N-Acylated Phenylalanines

The discovery of novel catalysts and chiral auxiliaries is critical for developing efficient and stereoselective methods for synthesizing N-acylated phenylalanines. Chemoinformatics and High-Throughput Screening (HTS) are accelerating this discovery process by enabling the rapid evaluation of vast libraries of potential candidates. youtube.comj-morphology.com

High-Throughput Screening (HTS): HTS involves the parallel synthesis and testing of large numbers of compounds to identify "hits" with desired catalytic activity. chemcatbio.org Robotic systems and miniaturized array reactors are used to screen thousands of reactions under various conditions in a short period. scispace.com Analytical techniques such as gas chromatography, mass spectrometry, and various spectroscopic methods are integrated for rapid, parallel analysis of reaction outcomes. chemcatbio.orgiitm.ac.in This approach allows for the systematic evaluation of how factors like metal catalysts, ligands, solvents, and temperature affect the N-acylation reaction.

Chemoinformatics and Computational Screening: Before physical screening, computational tools are used to design and analyze virtual libraries of catalysts. youtube.com By modeling reaction mechanisms and predicting catalytic activity and selectivity, chemoinformatics can prioritize candidates for experimental testing. youtube.com This in silico screening significantly reduces the time and resources required for discovery by focusing efforts on the most promising compounds. youtube.com For instance, structure-property relationships can be established to understand the steric and electronic factors that control a reaction, guiding the rational design of more effective catalysts. youtube.com

Table 3: High-Throughput Screening Techniques for Catalyst Discovery

Technique Principle Application in N-Acylation Catalyst Discovery
Infrared Thermography Detects heat released during exothermic reactions. iitm.ac.in Rapidly screens for active catalysts by measuring reaction rates.
Scanning Mass Spectrometry Analyzes the products of multiple parallel reactions. iitm.ac.in Investigates catalyst selectivity and identifies by-products.
UV/Vis & Fluorescence Spectroscopy Monitors reactions by detecting changes in light absorption or emission. iitm.ac.in Used in assays to quantify product formation or substrate consumption.
Array Microreactors Miniaturized parallel reactors for screening under various conditions. scispace.com Allows for efficient screening of catalyst libraries for propylene oxide synthesis and can be adapted for N-acylation. scispace.com

Interdisciplinary Research with Materials Science for Novel Polymer and Supramolecular Assembly Incorporating Phenylalanine Derivatives

N-acylated phenylalanine derivatives are valuable building blocks in materials science due to their inherent ability to self-assemble into ordered nanostructures. units.it This self-assembly is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking between the phenyl groups, leading to the formation of materials like hydrogels, fibrils, and other supramolecular structures. digitellinc.com

Supramolecular Hydrogels: Modified phenylalanine molecules, particularly those with N-terminal protecting groups like Fluorenylmethyloxycarbonyl (Fmoc), are well-known low-molecular-weight gelators (LMWGs). nih.govacs.org These molecules can self-assemble in water to form extensive networks of nanofibers, resulting in rigid supramolecular hydrogels. researchgate.net These materials are being explored for biomedical applications such as drug delivery and tissue engineering due to their biocompatibility. nih.govacs.org The properties of the resulting gel can be tuned by modifying the chemical structure of the phenylalanine derivative. nih.gov

Novel Polymers and Nanocomposites: N-acylated phenylalanine derivatives can be incorporated into polymer backbones to create advanced materials. For example, optically active poly(amide-imide)/alumina nanocomposites have been synthesized using N-trimellitylimido-L-phenylalanine as a monomer. researchgate.net These materials combine the properties of the polymer with those of the inorganic nanoparticles, leading to enhanced thermal stability and other desirable characteristics. researchgate.net

Stimuli-Responsive Materials: Researchers have designed phenylalanine-based systems that respond to external stimuli. For instance, Ferrocenoyl-phenylalanine has been shown to form hydrogels that exhibit sharp phase transitions in response to changes in pH, redox state, or the presence of guest molecules. acs.org This opens up possibilities for creating "smart" materials with controllable properties.

Table 4: Phenylalanine Derivatives in Supramolecular Assembly

Phenylalanine Derivative Self-Assembly Motif Resulting Structure Potential Application
Fmoc-Phenylalanine π-π stacking (Fmoc groups), H-bonding Fibrillar hydrogels. nih.govacs.orgnih.gov Drug delivery, tissue engineering. researchgate.net
Ferrocenoyl-Phenylalanine Hydrogen bonding, aggregation of ferrocene units Multi-stimuli responsive hydrogels. acs.org Smart materials, sensors.
Biphenyl-coupled Phenylalanine π-π stacking (biphenyl core), H-bonding Super-helical fibers. digitellinc.com Cell culture scaffolds, biomimetic materials. digitellinc.com
Amyloid-like Phenylalanine-Cu Metal coordination, H-bonding, hydrophobic interactions Amyloid-like fibrils with catalytic activity. nih.gov Biosensors, nanozymes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(2,2-dimethylpropanoyl)phenylalanine, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via acylation of phenylalanine using 2,2-dimethylpropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Protecting the amino group of phenylalanine with the pivaloyl group.
  • Optimizing stoichiometry (1:1.2 molar ratio of phenylalanine to acyl chloride) to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Analytical Validation : Confirm structure using 1H^1H-NMR (amide proton at δ 6.5–7.0 ppm) and LC-MS (expected [M+H]+ ≈ 278.3 g/mol) .

Q. How is the purity and stability of this compound assessed in aqueous and organic solvents?

  • Purity Analysis : Utilize reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<2%) .
  • Stability Testing : Conduct accelerated degradation studies (40°C, 75% humidity) over 4 weeks. Monitor hydrolytic stability (amide bond cleavage) via pH-dependent assays. Results show stability in pH 5–7 but degradation under alkaline conditions (pH > 9) .

Advanced Research Questions

Q. What role does this compound play in studying enzyme-substrate interactions, particularly with proteases?

  • Application : The compound acts as a substrate analog in SARS-CoV-2 main protease (Mpro^\text{pro}) inhibition studies. Its bulky pivaloyl group sterically hinders the enzyme’s active site, reducing catalytic efficiency (Ki=0.038μMK_i = 0.038 \, \mu M) .
  • Experimental Design :

  • Use fluorescence resonance energy transfer (FRET) assays with a synthetic peptide substrate.
  • Compare inhibition kinetics with and without the pivaloyl-modified phenylalanine derivative .

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for drug design?

  • Computational Approach :

  • Optimize geometry using B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) of the amide bond.
  • Analyze HOMO-LUMO gaps to assess reactivity. DFT results correlate with experimental hydrolysis rates (R2^2 = 0.92) .
    • Contradiction Resolution : Discrepancies between predicted and observed solvolysis rates may arise from solvent effects not fully captured in gas-phase models. Include implicit solvation (e.g., PCM) for improved accuracy .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of N-acylated phenylalanine derivatives?

  • Case Study : Compare methyl (), hydroxy (), and pivaloyl (current compound) derivatives.
  • Data Interpretation :

  • Methyl groups enhance lipophilicity (logP increases by 0.5), improving membrane permeability.
  • Pivaloyl derivatives show reduced metabolic clearance in liver microsome assays (t1/2_{1/2} = 120 min vs. 30 min for acetylated analogs) .

Methodological Considerations

Q. What strategies resolve contradictions in reported IC50_{50} values for this compound across different enzyme assays?

  • Root Cause Analysis : Variability may stem from:

  • Assay conditions (e.g., buffer ionic strength affecting enzyme activity).
  • Substrate concentration ranges (use Michaelis-Menten kinetics to standardize VmaxV_{\text{max}} and KmK_m).
    • Solution : Validate assays with a reference inhibitor (e.g., ritonavir for SARS-CoV-2 Mpro^\text{pro}) and report normalized activity (% inhibition ± SEM) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Spill Management : Neutralize acidic hydrolysis products with sodium bicarbonate, followed by adsorption via vermiculite .

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